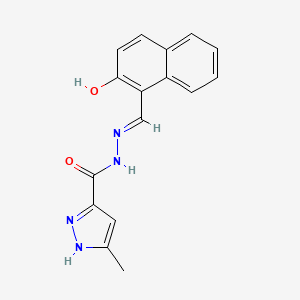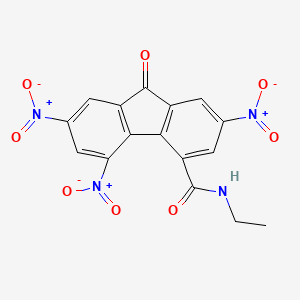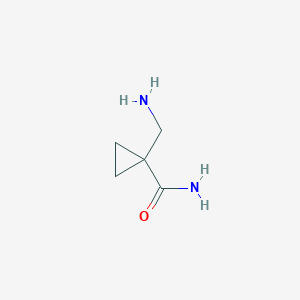
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide, also known as AQB-565, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound has shown promising results in scientific research, particularly in the field of oncology.
作用機序
The mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. Specifically, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide targets the ATP-binding site of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide can effectively block the growth and proliferation of cancer cells and reduce the accumulation of amyloid-beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide has been shown to have several biochemical and physiological effects in scientific research. In cancer cells, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide has been shown to induce apoptosis, or programmed cell death, and inhibit cell migration and invasion. In Alzheimer's disease, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide has been shown to reduce the accumulation of amyloid-beta peptides and improve cognitive function. In viral infections, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide has been shown to inhibit the replication of the hepatitis C virus.
実験室実験の利点と制限
One of the main advantages of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide for lab experiments is its high purity and potency, which allows for accurate and reproducible results. Additionally, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide has been extensively studied and optimized, making it a reliable tool for scientific research. However, one of the limitations of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide is its specificity, as it only targets the ATP-binding site of CK2 and may not be effective against other targets. Additionally, the use of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide in vivo may be limited by its pharmacokinetic properties, including its bioavailability and half-life.
将来の方向性
There are several future directions for research on N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide, including the development of more potent and selective inhibitors of CK2, the investigation of its potential use in combination with other drugs, and the exploration of its use in other diseases beyond cancer, Alzheimer's disease, and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide and its potential side effects. Overall, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide shows great potential as a tool for scientific research and as a potential therapeutic agent for various diseases.
合成法
The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide involves several steps, including the condensation of 3-chlorobenzoyl chloride with 2-aminoacetophenone to produce an intermediate compound. This intermediate is then subjected to a series of reactions, including cyclization and acetylation, to yield the final product. The synthesis method of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide has been extensively studied and optimized, resulting in a high yield and purity of the compound.
科学的研究の応用
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and viral infections. In oncology, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in breast cancer and leukemia. In Alzheimer's disease, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide has been shown to reduce the accumulation of amyloid-beta peptides, which are believed to contribute to the development of the disease. In viral infections, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide has been studied for its potential use in inhibiting the replication of the hepatitis C virus.
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12(22)21-9-3-5-13-11-16(7-8-17(13)21)20-18(23)14-4-2-6-15(19)10-14/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTSKQGHTVPKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2835542.png)
![N-(4-fluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2835543.png)

![ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2835548.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2835550.png)





![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2835561.png)
![4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2835562.png)
![2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate](/img/structure/B2835564.png)
